1,1,1-Trifluoro-3-(4-hydroxypiperidin-1-yl)propan-2-one
Overview
Description
Scientific Research Applications
Stereocontrolled Synthesis
- Highly Stereocontrolled Access to Epoxypropane : 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a related compound, is used in stereocontrolled synthesis to create 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the potential of trifluoromethyl compounds in precise synthetic applications (Shimizu, Sugiyama, & Fujisawa, 1996).
Synthesis of Biheterocyclic Compounds
- Efficient Synthesis of Biheterocyclic Compounds : A study on the synthesis of new biheterocyclic compounds using 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones highlights the utility of trifluoromethyl compounds in creating complex molecular structures (Malavolta et al., 2014).
Reactivity and Tautomeric Preferences
- Reactivity and Tautomeric Analysis : Research on various trifluoromethyl-substituted propan-2-ones, including 1,1,1-trifluoro variants, provides insight into their reactivity and tautomeric preferences, crucial for chemical synthesis and pharmaceutical applications (Loghmani-Khouzani et al., 2006).
Synthesis of Fluorescent Films
- Synthesis of Fluorescent Films : The creation of acrylates from 4-hydroxypiperidin-1-yl compounds, which include trifluoromethyl groups, shows potential for the development of fluorescent films, indicating the material science applications of such compounds (Soboleva, Orlova, & Shelkovnikov, 2017).
Isotopomer Synthesis
- Isotopomer Synthesis in Radiopharmaceuticals : The synthesis of isotopomers, such as LY333068, utilizing trifluoromethyl compounds demonstrates their importance in the field of radiopharmaceuticals (Czeskis, 1998).
Structural and Reaction Analysis
- Structural and Reaction Analysis for Pharmaceutical Applications : Studies on the structure and reactions of trifluoromethyl-substituted compounds, including 1,1,1-trifluoro variants, contribute to the understanding of these compounds' properties, relevant for pharmaceutical synthesis (Flores et al., 2018).
Palladium-Catalyzed Cycloisomerization
- Palladium-Catalyzed Cycloisomerization for Organic Synthesis : The synthesis of trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed processes illustrates the role of trifluoromethyl compounds in advanced organic synthesis techniques (Zhang, Zhao, & Lu, 2007).
Reaction with Electrophiles
- Reactivity with Various Electrophiles : Research on the reaction of polyfluoro-1-(tosyloxy)prop-1-enyllithiums, derived from compounds like 1,1,1-trifluoro-3-(4-hydroxypiperidin-1-yl)propan-2-one, with different electrophiles provides insights into their chemical versatility and potential in synthesis (Funabiki et al., 1998).
Novel Synthesis Techniques
- Development of Novel Synthesis Techniques : The creation of novel trifluoromethylated β-acetal-diols and their application in synthesis showcases the innovative use of trifluoromethyl compounds in chemical synthesis (Zanatta et al., 2001).
Fluorinating Agent Applications
- Use as Fluorinating Agents in Organic Chemistry : The application of trifluoro compounds as fluorinating agents in replacing hydroxyl groups in other compounds highlights their role in organic chemistry and synthesis (Bergmann & Cohen, 1970).
Influence on Miscibility of Fluorinated Alcohols
- Study of Miscibility Influences : Investigations into the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols like 1,1,1-trifluoro-propan-2-ol enhance understanding of their physicochemical properties, relevant in various scientific applications (Fioroni, Burger, Mark, & Roccatano, 2003).
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-hydroxypiperidin-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)5-12-3-1-6(13)2-4-12/h6,13H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXDTFQBAVLUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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